molecular formula C12H11ClN2O5 B1471001 methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate CAS No. 1616502-82-9

methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate

Cat. No. B1471001
CAS RN: 1616502-82-9
M. Wt: 298.68 g/mol
InChI Key: QNBSXQPQXCHMEQ-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate, also known as MCN, is a chemical compound that has been widely used in scientific research applications. This compound belongs to the nitroaromatic family and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate involves the inhibition of the catalytic activity of PTPs. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate binds to the active site of PTPs and forms a covalent bond with the catalytic cysteine residue, leading to the inhibition of the enzyme activity.
Biochemical and Physiological Effects:
methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on PTPs, methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has also been found to induce apoptosis in cancer cells. This effect is thought to be mediated by the activation of the JNK signaling pathway. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has also been found to inhibit the activity of various other enzymes, including protein kinase C and protein farnesyltransferase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate in lab experiments is its specificity for PTPs. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to be highly selective for PTPs and does not inhibit other phosphatases. This specificity makes it a useful tool for studying the role of PTPs in various biological processes. However, one limitation of using methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate is its low yield and high cost, which can limit its use in large-scale experiments.

Future Directions

For the study of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate include the development of more efficient synthesis methods, the development of more potent and selective PTP inhibitors, and the exploration of its role in the regulation of other biological processes.

Scientific Research Applications

Methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been widely used in scientific research as a tool to study various biological processes. One of the main applications of methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate is in the study of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate has been found to inhibit the activity of PTPs, making it a useful tool for studying the role of PTPs in various biological processes.

properties

IUPAC Name

methyl (Z)-2-acetamido-3-(2-chloro-5-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O5/c1-7(16)14-11(12(17)20-2)6-8-5-9(15(18)19)3-4-10(8)13/h3-6H,1-2H3,(H,14,16)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSXQPQXCHMEQ-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=C(C=CC(=C1)[N+](=O)[O-])Cl)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2Z)-3-(2-chloro-5-nitrophenyl)-2-acetamidoprop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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